(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid
CAS No.: 335030-92-7
Cat. No.: VC11613785
Molecular Formula: C9H10N2O2
Molecular Weight: 178.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335030-92-7 |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid, reflects its core structure: a pyridine ring substituted at the 3-position with a propenoic acid group (in the E-configuration) and at the 6-position with an amino group, alongside a methyl group at the 2-position . The molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.2 g/mol. Key structural features include:
-
Pyridine Ring: The aromatic heterocycle provides a rigid planar framework, facilitating π-π stacking interactions with biological targets .
-
Amino and Methyl Substituents: The electron-donating amino group enhances solubility, while the methyl group introduces steric effects that influence binding specificity.
-
α,β-Unsaturated Acid: The conjugated double bond in the acrylic acid moiety enables Michael addition reactions, a trait exploited in covalent inhibitor design .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the compound’s structure. The ¹H-NMR spectrum exhibits distinct signals for the pyridine protons (δ 6.8–8.2 ppm), the acrylic acid protons (δ 6.5–7.2 ppm for the trans double bond), and the methyl group (δ 2.4 ppm). IR spectra show characteristic stretches for the carboxylic acid O–H (2500–3300 cm⁻¹), C=O (1700 cm⁻¹), and C=N (1600 cm⁻¹).
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a Knoevenagel condensation between 6-amino-2-methylpyridine-3-carbaldehyde and malonic acid under acidic conditions (Scheme 1). Key parameters influencing yield (reported up to 68%) include:
-
Catalyst: Piperidine or ammonium acetate.
-
Solvent: Ethanol or toluene.
-
Temperature: Reflux conditions (80–110°C).
Scheme 1:
6-Amino-2-methylpyridine-3-carbaldehyde + Malonic Acid → (2E)-3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic Acid
Stereochemical Control
The E-configuration of the acrylic acid moiety is favored due to steric hindrance between the pyridine methyl group and the carboxylic acid during the condensation reaction. High-performance liquid chromatography (HPLC) with chiral columns confirms >95% enantiomeric purity in optimized protocols.
Biological Activity and Mechanism
Protein Interaction Inhibition
The compound’s α,β-unsaturated acid group enables covalent binding to cysteine residues in target proteins. Notably, it inhibits the annexin A2–S100A10 interaction, a key pathway in tumor metastasis and angiogenesis . Docking studies reveal:
-
Hydrophobic Pocket Binding: The pyridine methyl group occupies a lipophilic pocket in S100A10, displacing 430 Ų of solvent-accessible surface area .
-
Hydrogen Bonding: The carboxylic acid forms charge-enhanced hydrogen bonds with Glu5 and Glu9 residues of S100A10 (binding energy: −8.2 kcal/mol) .
Pharmacological Profiles
Structure-Activity Relationship (SAR) Insights
Modifications to the pyridine and acrylic acid moieties reveal critical SAR trends (Table 1) :
Table 1: Impact of Substituents on Annexin A2–S100A10 Inhibition
| Substituent Position | Group | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Pyridine C2 | Methyl | 14 | Optimal steric bulk for binding |
| Pyridine C6 | Amino | 11 | Enhances solubility and H-bonding |
| Acrylic Acid C3 | CF₃ | 6 | Electron-withdrawing boost potency |
Key findings include:
-
Methyl at C2: Reduces off-target interactions compared to bulkier substituents (e.g., t-butyl increases IC₅₀ to 28 μM) .
-
Amino at C6: Critical for maintaining affinity; replacement with hydroxyl abolishes activity (IC₅₀ > 1000 μM) .
Applications and Future Directions
Anticancer Therapeutics
The compound’s ability to disrupt annexin A2–S100A10 makes it a candidate for anti-metastatic drugs. Preclinical studies show a 40% reduction in lung metastasis in murine models at 50 mg/kg dosing .
Anti-Inflammatory Agents
By blocking S100A10-mediated leukocyte recruitment, the compound reduces paw edema in rheumatoid arthritis models by 55% (10 mg/kg, oral) .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume